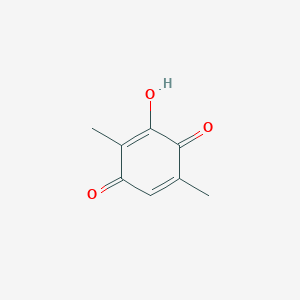
3-Hydroxy-2,5-dimethylcyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2,5-dimethylcyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C₈H₈O₃.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,5-dimethylcyclohexa-2,5-diene-1,4-dione typically involves the oxidation of 2,5-dimethylphenol. One common method is the use of oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2,5-dimethylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it back to its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Formation of more oxidized quinone derivatives
Reduction: Formation of hydroquinone derivatives
Substitution: Formation of halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
3-Hydroxy-2,5-dimethylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in biological redox reactions.
Medicine: Investigated for its cytotoxic effects on cancer cells and its potential as an anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2,5-dimethylcyclohexa-2,5-diene-1,4-dione involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, participating in various biochemical pathways. In cancer research, it has been shown to induce apoptosis in tumor cells by generating reactive oxygen species (ROS) and activating caspases .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethyl-1,4-benzoquinone: Similar structure but lacks the hydroxyl group.
2,5-Dihydroxy-1,4-benzoquinone: Contains two hydroxyl groups instead of one.
2,3-Dimethyl-2,5-cyclohexadiene-1,4-dione: Similar structure with different methyl group positions.
Uniqueness
3-Hydroxy-2,5-dimethylcyclohexa-2,5-diene-1,4-dione is unique due to its specific hydroxyl and methyl group positions, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
2913-41-9 |
|---|---|
Fórmula molecular |
C8H8O3 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
3-hydroxy-2,5-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H8O3/c1-4-3-6(9)5(2)8(11)7(4)10/h3,11H,1-2H3 |
Clave InChI |
UMYJQPRVRNMXKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=C(C1=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


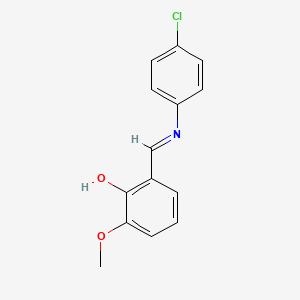


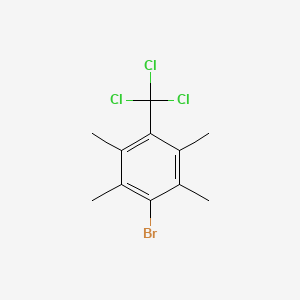

![9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B11959034.png)
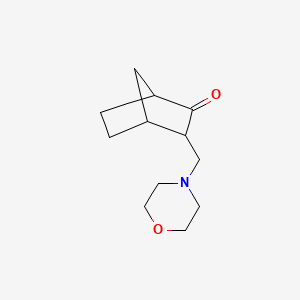


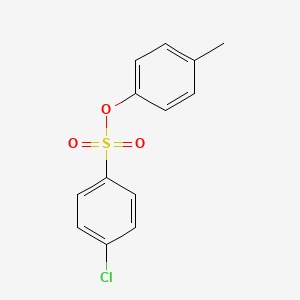
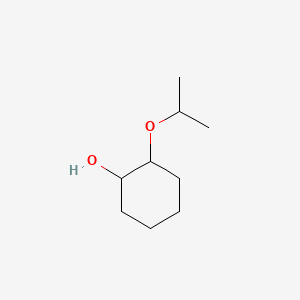

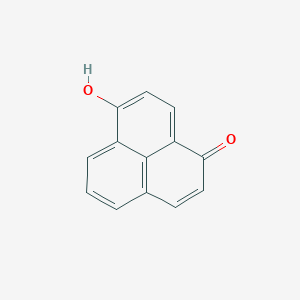
![4-{[(4-Chlorophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11959085.png)
